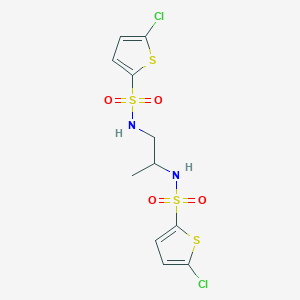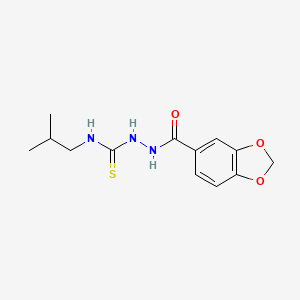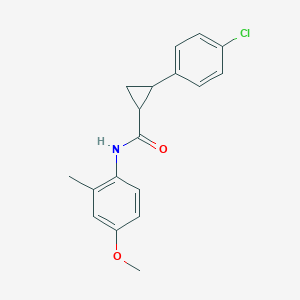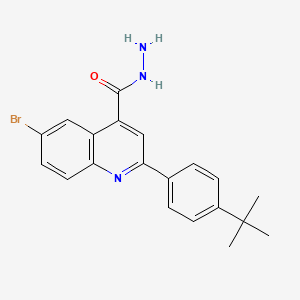
N,N'-propane-1,2-diylbis(5-chlorothiophene-2-sulfonamide)
Overview
Description
N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) is a chemical compound characterized by its unique structure, which includes a propanediyl backbone linked to two 5-chloro-2-thiophenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) typically involves the reaction of 5-chloro-2-thiophenesulfonamide with 1,2-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfonamide groups displace the bromine atoms on the propane backbone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide groups can be reduced to amines under appropriate conditions.
Substitution: The chlorine atoms on the thiophene rings can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenesulfonamides.
Scientific Research Applications
N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide groups can form hydrogen bonds with target proteins, while the thiophene rings may participate in π-π interactions or hydrophobic interactions.
Comparison with Similar Compounds
- N,N’-1,2-Propanediylbis(4-chlorobenzamide)
- N,N’-1,2-Propanediylbis(5-chloro-2-nitrobenzamide)
- N,N’-1,2-Propanediylbis(5-chloro-2-methoxybenzamide)
Comparison: N,N’-1,2-propanediylbis(5-chloro-2-thiophenesulfonamide) is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties compared to benzamide derivatives
Properties
IUPAC Name |
5-chloro-N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O4S4/c1-7(15-23(18,19)11-5-3-9(13)21-11)6-14-22(16,17)10-4-2-8(12)20-10/h2-5,7,14-15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNBNKKPOMXNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)NS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-dibromo-N-[1-(4-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4276373.png)

![4-{2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4276396.png)
![N-ethyl-2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4276413.png)
![2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-6-methylquinoline-4-carboxamide](/img/structure/B4276426.png)
![6-bromo-N-[2-(4-morpholinyl)ethyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4276428.png)
![2-(4-chlorophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4276435.png)
![2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4276440.png)

![2-(4-chlorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4276454.png)
![ethyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B4276456.png)
![2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4276471.png)

